- A novel route to 2-imidazolin-5-one derivatives via oxidative cyclization of aryl-substituted (Z)-N-acetyl-α-dehydroalanines having a dialkylamino groupTetrahedron, 2004, 60(42), 9517-9524,
Cas no 93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one)

93634-54-9 structure
Produktname:(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
CAS-Nr.:93634-54-9
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD00220066
CID:1023942
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
- (Z)-2-methyl-4-(4-methylbenzylidene)-5(4H)-oxazolone
- NSC636401
- NSC624441
- (4Z)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- DRSAXSPSSHVKSE-XFFZJAGNSA-N
- AHF103177
- 5903AC
- ST2408385
- (4Z)-2-methyl-4-(p-tolylmethylene)oxazol-5-one
- 2-Methyl-4-(4-methylbenzylidene)oxazole-5(4H)-one
- (z)-4-(4-methylbenzylidene)-
- (4Z)-2-Methyl-4-[(4-methylphenyl)methylene]-5(4H)-oxazolone (ACI)
- 5(4H)-Oxazolone, 2-methyl-4-[(4-methylphenyl)methylene]-, (Z)- (ZCI)
-
- MDL: MFCD00220066
- Inchi: 1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7-
- InChI-Schlüssel: DRSAXSPSSHVKSE-XFFZJAGNSA-N
- Lächelt: C(/C1C=CC(C)=CC=1)=C1\C(=O)OC(C)=N\1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 1
- Komplexität: 323
- Topologische Polaroberfläche: 38.7
Experimentelle Eigenschaften
- Dichte: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 139-140 ºC
- Löslichkeit: Leicht löslich (1,2 g/l) (25°C),
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,2-8°C
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM130173-5g |
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 5g |
$298 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-50mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 50mg |
85.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-1g |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 1g |
¥301.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 250mg |
¥101.0 | 2023-09-05 | |
Fluorochem | 227150-5g |
Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 5g |
£192.00 | 2022-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233529-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 250mg |
¥105.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-200mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 200mg |
197.0CNY | 2021-07-12 | |
Ambeed | A176916-100mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 100mg |
$30.0 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 250mg |
298CNY | 2021-05-08 | |
Chemenu | CM130173-1g |
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 1g |
$281 | 2021-08-05 |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 - 7 h, 75 - 85 °C; cooled
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride , Sodium acetate
Referenz
- An Atropos Biphenyl Bisphosphine Ligand with 2,2'-tert-Butylmethylphosphino Groups for the Rhodium-Catalyzed Asymmetric Hydrogenation of Enol EstersAdvanced Synthesis & Catalysis, 2018, 360(19), 3793-3800,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Enantioselective preparation of α-phenylalanines by asymmetric catalytic hydrogenationAnales de Quimica, 1983, 79(2), 188-93,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, rt → reflux; cooled
Referenz
- Concerning the thermal diastereomerization of the green fluorescent protein chromophoreMonatshefte fuer Chemie, 2006, 137(2), 163-168,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C
Referenz
- Silver-promoted direct phosphorylation of bulky C(sp2)-H bond to build fully substituted β-phosphonodehydroamino acidsOrganic Letters, 2020, 22(16), 6414-6419,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Acetic anhydride ; 100 °C
Referenz
- A concise approach to polysubstituted oxazoles from N-acyl-2-bromo enamides via a copper(I)/amino acid-catalyzed intramolecular C-O bond formationOrganic & Biomolecular Chemistry, 2014, 12(23), 3912-3923,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, rt
Referenz
- Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino KetonesOrganic Letters, 2015, 17(21), 5380-5383,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Referenz
- An Atropos Chiral Biphenyl Bisphosphine Ligand Bearing Only 2,2'-Substituents and Its Application in Rh-Catalyzed Asymmetric HydrogenationAdvanced Synthesis & Catalysis, 2018, 360(4), 738-743,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, 25 °C
Referenz
- Construction of Chiral-Fused Tricyclic γ-Lactams via a trans-Perhydroindolic Acid-Catalyzed Asymmetric Domino ReactionOrganic Letters, 2017, 19(11), 2925-2928,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; rt; 1 h, reflux
Referenz
- Synthesis, biological evaluation and structure-activity relationships of 5-arylidene tetramic acids with antibacterial activity against methicillin-resistant Staphylococcus aureusBioorganic & Medicinal Chemistry Letters, 2020, 30(10),,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Referenz
- Mechanism of the hydrolysis of (Z)-4-benzylidene-2-methyloxazolin-5-one or (Z)-4-benzylidene-2-phenyloxazolin-5-one derivativesJournal of Organic Chemistry, 1985, 50(7), 977-80,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Synthetic and antiviral studies on certain acyclic nucleosides of 5-benzyl-6-azauracil derivativesNucleosides & Nucleotides, 1993, 12(9), 925-40,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 100 - 110 °C; overnight, 25 °C
Referenz
- Oxazolone-Based Photoswitches: Synthesis and PropertiesEuropean Journal of Organic Chemistry, 2013, 2013(29), 6611-6618,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride , Potassium acetate ; rt → reflux; 1 h, reflux; overnight, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- Cation-Triggered Switchable Asymmetric Catalysis with Chiral Aza-CrownPhosAngewandte Chemie, 2015, 54(14), 4334-4337,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, reflux; reflux → rt; overnight, rt
Referenz
- Preparation of isomannide pseudopeptide derivatives as serine protease inhibitors, Brazil, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Formation of isoquinoline and 1-azetine derivatives via novel photocyclization of substituted α-dehydrophenylalaninesTetrahedron, 2000, 56(19), 2941-2951,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium acetate
1.2 Solvents: Acetic anhydride , Water
1.2 Solvents: Acetic anhydride , Water
Referenz
- Formation of isoquinoline derivatives by the irradiation of N-acetyl-α-dehydrophenylalanine ethyl ester and its derivativesHeterocycles, 2000, 53(10), 2261-2274,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4.5 h, reflux
Referenz
- Preparation of peptides for treating resistant tumors, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 h, 140 °C - reflux
Referenz
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H BondsOrganic Letters, 2016, 18(15), 3586-3589,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride , Sodium acetate
Referenz
- On the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolonesJournal of Heterocyclic Chemistry, 1985, 22(6), 1655-7,
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Raw materials
- Ethyl acetylglycinate
- 4-Methylbenzaldehyde
- (4e)-2-phenyl-4-(1-phenylethylidene)-1,3-oxazol-5-one
- 2-acetamidoacetic acid
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preparation Products
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Verwandte Literatur
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
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